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Introduction
Rhodamine Red-X is a bright and photostable fluorescent dye belonging to the rhodamine

family. Its excellent photophysical properties make it a valuable tool for a wide range of

fluorescence-based applications, including single-molecule imaging. With an excitation

maximum around 570-573 nm and an emission maximum near 590-591 nm, Rhodamine Red-
X is well-suited for use with common laser lines (e.g., 561 nm) and detection systems.[1][2][3]

The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the

fluorophore from its reactive moiety, which facilitates conjugation to biomolecules and can

improve labeling efficiency.[4] This document provides detailed application notes and protocols

for utilizing Rhodamine Red-X in single-molecule imaging experiments, with a focus on protein

labeling, microscopy setup, and data analysis.

Photophysical Properties of Rhodamine Red-X
The selection of a suitable fluorophore is critical for successful single-molecule imaging. Key

parameters include a high quantum yield for bright signals and high photostability to allow for

prolonged observation. While the exact quantum yield and photobleaching lifetime can be
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influenced by the local environment, the following table summarizes the key photophysical

properties of Rhodamine Red-X and related rhodamine derivatives.

Property Value Reference

Excitation Maximum (λex) 570 - 573 nm [1][3][4]

Emission Maximum (λem) 590 - 591 nm [1][3][4]

Molar Extinction Coefficient (ε)
~85,000 M⁻¹cm⁻¹ (for

dimethylamino derivative)
[4]

Quantum Yield (Φ)
~0.75 (for dimethylamino

derivative)
[4]

Photobleaching Lifetime

Varies with environment and

excitation power. Rhodamine B

derivatives show lifetimes of

~27-74 seconds under specific

single-molecule imaging

conditions.

[5]

Applications in Single-Molecule Imaging
Single-molecule imaging with Rhodamine Red-X can be applied to a variety of biological

questions, including the study of protein dynamics, protein-protein interactions, and the

behavior of molecular motors.

Studying Signaling Pathways: Epidermal Growth Factor
Receptor (EGFR) Activation
Single-molecule tracking can elucidate the dynamics of cell surface receptors, such as the

Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer. While

the original studies may have used other dyes like Cy3 and Cy5, Rhodamine Red-X is an

excellent alternative for observing the dimerization and subsequent signaling events of EGFR

upon ligand binding on the surface of living cells.[6][7]
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Below is a simplified representation of the EGFR activation signaling pathway that can be

studied using single-molecule imaging.
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Simplified EGFR activation pathway.

Tracking Molecular Motors: Kinesin and Dynein Motility
Rhodamine Red-X is also well-suited for in vitro motility assays to study the processive

movement of molecular motors like kinesin and dynein along microtubules.[8] By labeling the

motor protein with a single Rhodamine Red-X molecule, its movement can be tracked with

high spatial and temporal resolution using Total Internal Reflection Fluorescence (TIRF)

microscopy.

Experimental Protocols
Protocol 1: Labeling Proteins with Rhodamine Red-X
Succinimidyl Ester
This protocol describes the conjugation of Rhodamine Red-X succinimidyl ester to a protein

containing primary amines (e.g., lysine residues).

Materials:

Protein of interest (e.g., antibody, kinesin) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Rhodamine Red-X, succinimidyl ester (store desiccated at -20°C)
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Anhydrous dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Storage buffer for the conjugated protein

Procedure:

Prepare the Protein Solution:

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the

labeling reaction.

Prepare the Dye Stock Solution:

Allow the vial of Rhodamine Red-X, succinimidyl ester to warm to room temperature

before opening to prevent moisture condensation.

Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10

mg/mL.

Conjugation Reaction:

Add the dissolved Rhodamine Red-X to the protein solution. A molar excess of 5-15 fold

of dye to protein is a good starting point. The optimal ratio should be determined

empirically.

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from

light.

Purification:

Remove the unreacted dye from the labeled protein using a size-exclusion

chromatography column or by dialysis against the desired storage buffer.
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Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~573 nm (for Rhodamine Red-X). The following equation can

be used: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is

the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm,

ε_protein and ε_dye are the molar extinction coefficients of the protein and dye,

respectively, and CF is a correction factor for the dye's absorbance at 280 nm.

Protocol 2: Single-Molecule TIRF Microscopy of
Rhodamine Red-X Labeled Proteins
This protocol outlines the general steps for imaging single Rhodamine Red-X labeled

molecules using a TIRF microscope.

Microscope Setup:

Microscope: Inverted microscope equipped for objective-based TIRF.

Objective: High numerical aperture (NA ≥ 1.45) oil immersion objective.

Laser: 561 nm laser for excitation.

Filters: Appropriate excitation and emission filters for Rhodamine Red-X (e.g., excitation

561/10 nm, emission 607/70 nm).

Detector: Electron-multiplying charge-coupled device (EMCCD) or scientific complementary

metal-oxide-semiconductor (sCMOS) camera.

Procedure:

Sample Preparation:

Prepare a clean coverslip. Functionalize the surface as needed for immobilizing the

biomolecule of interest (e.g., microtubules for motor assays).
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Introduce the Rhodamine Red-X labeled protein to the sample chamber at a pM to low

nM concentration to ensure sparse single molecules in the imaging field.

Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase,

catalase, and glucose) and a triplet-state quencher to improve photostability.

Image Acquisition:

Adjust the TIRF angle to achieve a shallow evanescent field, minimizing background

fluorescence.

Set the laser power to an appropriate level (typically 0.1-1 kW/cm²). Higher power

increases signal but also accelerates photobleaching.

Acquire a time-lapse series of images with a suitable exposure time (e.g., 20-100 ms) to

capture the dynamics of interest.

Data Analysis Workflow
The analysis of single-molecule tracking data involves several key steps to extract quantitative

information about molecular behavior.
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Single-molecule tracking data analysis workflow.
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Steps in Data Analysis:

Spot Detection and Localization: Individual fluorescent spots in each frame are detected and

their precise centers are determined, typically by fitting a 2D Gaussian function to the point

spread function (PSF).[9]

Particle Tracking: The localized positions of a single molecule in consecutive frames are

linked together to form a trajectory. This is often done using algorithms that minimize the

displacement of a particle between frames.[9]

Trajectory Analysis: The generated trajectories are then analyzed to extract quantitative data.

Mean Squared Displacement (MSD): For diffusing molecules, the MSD is calculated as a

function of time lag. The diffusion coefficient can be derived from the initial slope of the

MSD plot.[10]

Velocity and Run Length: For processive molecular motors, the velocity can be calculated

from the displacement over time, and the run length is the total distance traveled before

dissociation.

Conclusion
Rhodamine Red-X is a versatile and robust fluorophore for single-molecule imaging studies.

Its favorable photophysical properties, coupled with straightforward conjugation chemistry,

make it an excellent choice for researchers investigating a wide range of biological processes

at the single-molecule level. By following the protocols and guidelines outlined in these

application notes, researchers can effectively utilize Rhodamine Red-X to gain novel insights

into the dynamics and mechanisms of individual biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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